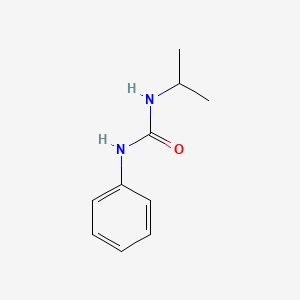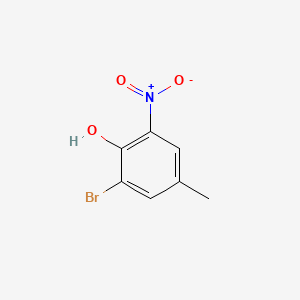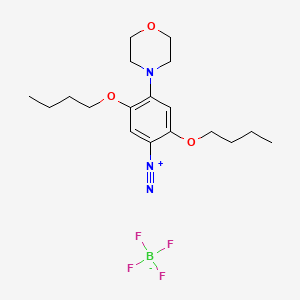
2,5-Dibutoxy-4-(4-morpholinyl)benzenediazonium tetrafluoroborate
Overview
Description
Synthesis Analysis
The synthesis of related diazonium compounds often involves the reaction of aromatic amines with nitrous acid, followed by the introduction of appropriate substituents and counterions. For instance, an unexpected reaction involving a related 2-alkynylaryldiazonium tetrafluoroborate compound with sulfur dioxide, catalyzed by copper(i) bromide in the presence of morpholin-4-amine, leads to benzo[b]thiophene 1,1-dioxides (Luo et al., 2015). Such reactions highlight the synthetic versatility of diazonium compounds.
Molecular Structure Analysis
The molecular structure of diazonium compounds, including 2,5-Dibutoxy-4-(4-morpholinyl)benzenediazonium tetrafluoroborate, is characterized by the presence of the diazonium group attached to an aromatic ring. The substituents on the ring and the nature of the counterion (tetrafluoroborate in this case) play crucial roles in determining the physical and chemical properties of these compounds. The crystal structure of related compounds, like 4-morpholinobenzenediazonium tetrafluoroborate, shows significant ring distortion, challenging the notion that the ground state of such cations is aromatic rather than quinoidal (Alcock et al., 1980).
Chemical Reactions and Properties
Benzenediazonium compounds participate in a wide range of chemical reactions, including azo coupling, dediazoniation, and formation of complex compounds. For example, the dediazoniation of a closely related compound was sensitized by zinc phthalocyanine tetrasulfomorpholide in di-n-butylphthalate, showcasing the potential for photochemical transformations (Becker et al., 1993).
Physical Properties Analysis
The physical properties of diazonium compounds, such as solubility, melting point, and stability, are significantly influenced by the nature of their substituents and counterions. For example, the thermal stability of diazonium tetraphenylborates varies with the nature of the substituents, with some compounds showing high stability while others are prone to decomposition (Sato & Sugawara, 1985).
Chemical Properties Analysis
Diazonium compounds are highly reactive, with the ability to undergo various substitution reactions, including azo coupling and nucleophilic substitution. Their chemical behavior is a subject of ongoing research, with new reactions and applications being discovered regularly. The reactivity of diazonium salts towards sulfur compounds, for example, has been explored, revealing the potential for generating a range of sulfur-containing organic compounds (Kobayashi et al., 1975).
Scientific Research Applications
Chemical Reactions and Synthesis
2,5-Dibutoxy-4-(4-morpholinyl)benzenediazonium tetrafluoroborate plays a significant role in various chemical reactions and synthesis processes. For instance, it is involved in an unexpected reaction with sulfur dioxide, catalyzed by copper(i) bromide, which leads to the formation of benzo[b]thiophene 1,1-dioxides (Luo et al., 2015). Additionally, its dediazoniation sensitized by zinc phthalocyanine tetrasulfomorpholide in di-n-butylphthalate has been studied, revealing insights into the life-time of singlet-excited zinc phthalocyanine tetrasulfomorpholide and the formation of a ground-state complex (Becker et al., 1993).
Chemical Stability and Decomposition
The thermal stability and decomposition mechanism of diazonium tetraphenylborates, including 2,5-dibutoxy-4-morpholinobenzenediazonium tetraphenylborate, have been explored. This compound has shown high thermal stability compared to others in its class (Sato & Sugawara, 1985). The studies provide valuable information about the conditions affecting the stability of these compounds.
Structural and Electronic Analysis
Research has also been conducted on the structure and electronic properties of similar compounds. Studies on the ring asymmetry in 4-morpholinobenzenediazonium tetrafluoroborate have revealed significant distortions in the aromatic ring, challenging previous beliefs about the quinoidal nature of its electronic ground-state. These findings are crucial for understanding the electronic behavior of such compounds (Alcock et al., 1980).
properties
IUPAC Name |
2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N3O3.BF4/c1-3-5-9-23-17-14-16(21-7-11-22-12-8-21)18(13-15(17)20-19)24-10-6-4-2;2-1(3,4)5/h13-14H,3-12H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLYRPBETGHXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BF4N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068554 | |
| Record name | 2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibutoxy-4-(4-morpholinyl)benzenediazonium tetrafluoroborate | |
CAS RN |
50543-78-7 | |
| Record name | Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50543-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, tetrafluoroborate(1-) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050543787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



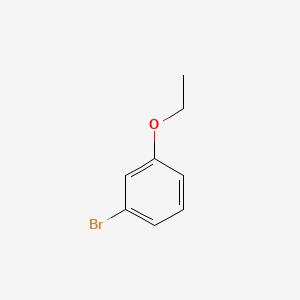
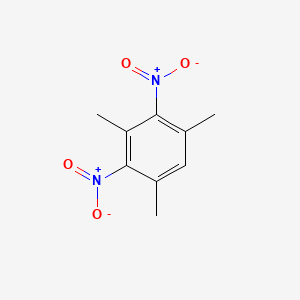

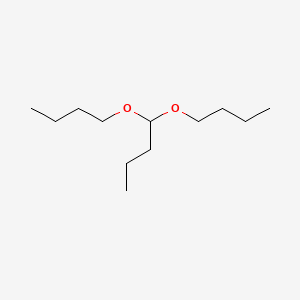
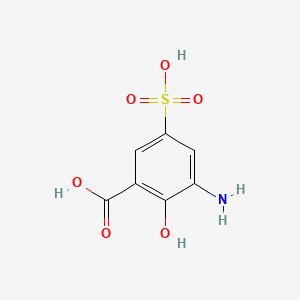
![2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1265889.png)
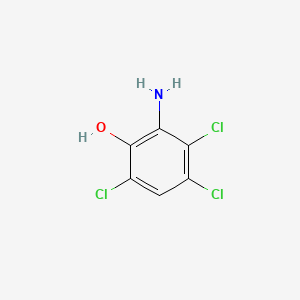


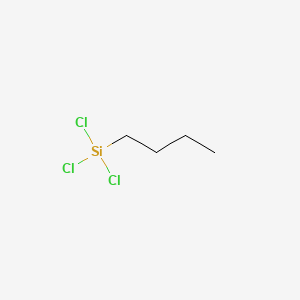

![1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione](/img/structure/B1265898.png)
